モノイソプロピルフタレート

概要

説明

. It is commonly used as a plasticizer and has various applications in industrial and scientific fields.

科学的研究の応用

Chemical Properties and Overview

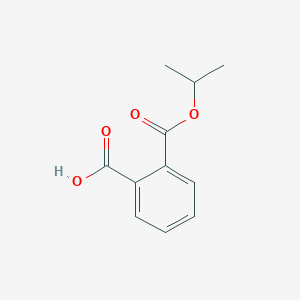

Monoisopropyl phthalate (C11H12O4) is characterized by its anti-estrogenic properties and is recognized as a human xenobiotic metabolite. As a phthalic acid monoester, it is primarily used to improve the performance of plastics, particularly polyvinyl chloride (PVC) .

Medical Applications

MIP is utilized in medical devices due to its plasticizing properties, which enhance the flexibility of materials used in medical supplies. Research has documented the leaching of phthalates from medical supplies, raising concerns about potential health risks associated with exposure . A study highlighted that MIP, along with other phthalates, can leach into medical creams and liquids, emphasizing the need for careful consideration of phthalate use in healthcare settings.

Table 1: Leaching of Phthalates from Medical Supplies

| Phthalate Type | Concentration Range (ng) | Source |

|---|---|---|

| Monoisopropyl Phthalate | 15.3 - 33.4 | Medical devices |

| Di(2-ethylhexyl) Phthalate | 43.1 - 65.2 | Medical creams |

Consumer Products

MIP is commonly found in personal care products, cosmetics, and packaging materials. Its role as a plasticizer allows for improved product performance and user experience. However, concerns about its endocrine-disrupting effects have prompted calls for reducing its presence in consumer goods .

Case Study: Consumer Exposure to Phthalates

A comprehensive study conducted by Project TENDR found substantial evidence linking phthalate exposure, including MIP, to adverse health outcomes such as developmental issues in children . This underscores the importance of evaluating the safety of phthalates in everyday products.

Environmental Impact Studies

Research has also focused on the environmental implications of MIP and other phthalates. Studies have shown that these compounds can migrate from products into food items and the environment, raising concerns about their persistence and bioaccumulation .

Table 2: Environmental Detection of Phthalates

| Environmental Matrix | Detected Phthalates | Source |

|---|---|---|

| Food Samples | MIP, DEHP, DBP | U.S. fast food chains |

| Water Samples | MIP, DEHP | Surface water monitoring |

Regulatory Considerations

Given the potential health risks associated with MIP and similar compounds, regulatory bodies are increasingly scrutinizing their use. The Washington State Department of Ecology has initiated action plans to evaluate and reduce phthalate exposure across various sectors, including childcare and food contact materials .

作用機序

Target of Action

Monoisopropyl phthalate (MIPrP) is a phthalic acid monoester . Phthalates, including MIPrP, are known to disrupt the endocrine system, affecting reproductive health and physical development

Mode of Action

Like other phthalates, it is likely to interact with its targets in the endocrine system, leading to disruptions in hormone regulation and function

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation of phthalates, including MIPrP, could play a significant role in their biochemical pathways . .

Pharmacokinetics

Phthalates, including MIPrP, are known to be digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces . These processes likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MIPrP and their impact on its bioavailability.

Result of Action

Exposure to phthalates has been associated with an increased risk of early miscarriage , suggesting that MIPrP may have similar effects

Action Environment

The environmental fate, transport, and degradation of phthalates, including MIPrP, under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of MIPrP .

生化学分析

Biochemical Properties

Monoisopropyl phthalate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It induces multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Cellular Effects

Monoisopropyl phthalate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It disrupts cell function and alters the expression and activity of key antioxidant enzymes .

Molecular Mechanism

At the molecular level, Monoisopropyl phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces oxidative stress via generation of Reactive Oxygen Species (ROS), leading to DNA damage and lipid peroxidation .

Temporal Effects in Laboratory Settings

The effects of Monoisopropyl phthalate change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of Monoisopropyl phthalate vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Monoisopropyl phthalate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Monoisopropyl phthalate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Monoisopropyl phthalate is synthesized through the esterification of phthalic anhydride with isopropanol. The reaction typically involves heating phthalic anhydride with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Phthalic anhydride+Isopropanol→Monoisopropyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of monoisopropyl phthalate involves continuous processes where phthalic anhydride and isopropanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions: Monoisopropyl phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, monoisopropyl phthalate can hydrolyze back to phthalic acid and isopropanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and isopropanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

類似化合物との比較

- Di-isononyl phthalate (DINP)

- Di-isodecyl phthalate (DIDP)

- Butyl benzyl phthalate (BBP)

Comparison: Monoisopropyl phthalate is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. For instance, it has a lower molecular weight and different solubility characteristics, making it suitable for specific applications where other phthalates may not be as effective .

生物活性

Monoisopropyl phthalate (MiPP) is a member of the phthalate family, characterized by its structure as a monoester derived from phthalic acid and isopropanol. Its chemical formula is , and it is primarily utilized in the production of plasticizers, enhancing the flexibility and durability of plastics. Given its widespread use, understanding the biological activity of MiPP is crucial, particularly regarding its potential endocrine-disrupting properties.

Endocrine Disruption

One of the most significant biological activities of MiPP is its anti-estrogenic effect. Research indicates that MiPP can compete with estrogen for binding sites on cells, potentially leading to reduced estrogenic activity in the body. This property has raised concerns about its implications for reproductive health and developmental processes. Studies have shown that exposure to MiPP may interfere with hormone signaling pathways, resulting in alterations in reproductive metrics such as fertility and testicular function .

Toxicological Studies

A variety of toxicological studies have been conducted to assess the impacts of MiPP on biological systems:

- Animal Studies : Research involving animal models has demonstrated that exposure to MiPP can lead to significant reproductive and developmental issues. For instance, studies have reported changes in hormone levels and reproductive health metrics following exposure to similar phthalates .

- Human Epidemiological Studies : Epidemiological data suggest associations between phthalate exposure and adverse reproductive outcomes in both men and women. Increased risks for conditions such as type II diabetes, obesity, and other metabolic disorders have also been documented .

Case Studies

- Case Study on Reproductive Health : A study published in Environmental Health Perspectives highlighted that preconception exposure to phthalates, including MiPP, was linked to increased oxidative stress markers among reproductive-age women. This oxidative stress has been associated with poorer reproductive outcomes .

- Child Development : A comprehensive review indicated that early-life exposure to phthalates could lead to neurodevelopmental damage in children. The implications of such findings suggest that MiPP may contribute to long-term developmental challenges .

Comparative Analysis of Phthalates

To better understand the biological activity of MiPP, it is useful to compare it with other common phthalates:

| Compound | Structure Type | Primary Uses | Endocrine Disruption Potential |

|---|---|---|---|

| Monoisopropyl Phthalate (MiPP) | Monoester | Plasticizers | Moderate |

| Di(2-ethylhexyl) Phthalate (DEHP) | Diester | Plasticizers | High |

| Dibutyl Phthalate (DBP) | Diester | Solvent, plasticizer | Moderate |

| Diisobutyl Phthalate (DiBP) | Diester | Plasticizers | High |

This table illustrates the varying degrees of endocrine disruption potential among different phthalates, with MiPP exhibiting moderate effects compared to others like DEHP.

Environmental Impact

MiPP's presence in various consumer products raises concerns about its environmental impact. It has been detected in wastewater and aquatic environments, leading researchers to investigate its ecological effects. The compound's ability to interact with other environmental contaminants may amplify its toxicity, highlighting the need for further research into its environmental fate and effects .

特性

IUPAC Name |

2-propan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOEMLCEGZVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885606 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35118-50-4 | |

| Record name | Monoisopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。